molecular formula C20H23N3O3S B2800159 N-(2H-1,3-benzodioxol-5-yl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carboxamide CAS No. 1903892-17-0

N-(2H-1,3-benzodioxol-5-yl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carboxamide

Cat. No.: B2800159
CAS No.: 1903892-17-0
M. Wt: 385.48
InChI Key: BWIYVQQIJRZRAR-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzo[d][1,3]dioxole, thienopyridine, and piperidine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and thienopyridine intermediates, followed by their coupling with piperidine derivatives under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-4-(piperidin-1-yl)pyridine-1-carboxamide
  • N-(benzo[d][1,3]dioxol-5-yl)-4-(thieno[3,2-c]pyridin-5-yl)piperidine-1-carboxamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carboxamide stands out due to its combination of structural motifs, which confer unique chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable subject of scientific research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c24-20(21-15-1-2-17-18(11-15)26-13-25-17)22-7-3-16(4-8-22)23-9-5-19-14(12-23)6-10-27-19/h1-2,6,10-11,16H,3-5,7-9,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIYVQQIJRZRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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